4-Chlorodehydromethyltestosterone

anabolic-androgenic ratio Hershberger assay tissue selectivity

Aromatizable androgens confound AR-specific pharmacological studies by introducing estrogenic cross-talk, undermining experimental reproducibility. 4-Chlorodehydromethyltestosterone (CDMT; Oral Turinabol) eliminates this variable through its 4-chloro substitution, which blocks aromatase entirely while preserving AR agonism. • Non-aromatizable - isolates AR-mediated myotrophic signaling without estrogenic interference • 16-h elimination half-life enables once-daily oral dosing in chronic rodent models, reducing handling stress vs. short-half-life analogs • >98% purity reference standard meeting WADA-accredited laboratory requirements for DHCMT long-term metabolite (M3) LC-MS/MS calibration • Supplied with full Certificate of Analysis: chromatographic purity, residual solvent profile, and solid-state form identity per Turza et al. (2022)

Molecular Formula C20H27ClO2
Molecular Weight 334.9 g/mol
CAS No. 2446-23-3
Cat. No. B159566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorodehydromethyltestosterone
CAS2446-23-3
Synonyms4-chloro-methandienone
CDMT
D-4-chloro-17 beta-hydroxy-3-oxo-17 alpha-methylandrosta-1,4-diene
dehydrochlormethyltestosterone
Oral Turinabol
Turinabol-oral
Molecular FormulaC20H27ClO2
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl
InChIInChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
InChIKeyAGUNEISBPXQOPA-XMUHMHRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

4-Chlorodehydromethyltestosterone Compound Profile


4-Chlorodehydromethyltestosterone (CDMT; oral Turinabol) is a synthetic 17α-alkylated anabolic–androgenic steroid (AAS) structurally derived from methandrostenolone by 4-chloro substitution [1]. The molecule integrates three key modifications to the testosterone scaffold: a 17α-methyl group conferring oral bioavailability, C1–C2 unsaturation enhancing androgen receptor (AR) affinity, and a 4-chloro substituent that eliminates aromatase substrate susceptibility [2]. CDMT was originally developed by VEB Jenapharm (East Germany) and introduced clinically in 1965; it remains a compound of significant interest in anti-doping research, steroid biochemistry, and forensic toxicology due to its distinct metabolic signature and prolonged detectability [1].

Why CDMT Cannot Be Replaced by Generic Analogs


Although CDMT shares the androsta-1,4-dien-3-one backbone with methandrostenolone and the 4-chloro motif with clostebol, its combined structural features produce a pharmacological profile that cannot be replicated by either analog alone [1]. The 4-chloro group renders CDMT resistant to aromatization, while the 1,2-double bond and 17α-methyl group collectively determine AR binding kinetics, metabolic stability, and SHBG interaction [2]. Interchanging CDMT with methandrostenolone introduces estrogenic activity and a different anabolic–androgenic ratio; substituting with clostebol sacrifices oral bioavailability and AR affinity. These differences are quantifiable and directly impact experimental reproducibility, metabolite identification, and data interpretability across research and forensic applications.

CDMT vs. Analog Compounds: Differentiation Guide


Hershberger Assay Anabolic–Androgenic Dissociation

In the rat Hershberger assay, 4-chlorodehydromethyltestosterone (CDMT) exhibits an anabolic effect of 53 and an androgenic effect of 6, relative to a testosterone baseline of 100 each [1]. By contrast, its direct non-chlorinated analog methandrostenolone (Dianabol) registers an anabolic effect of 90 and an androgenic effect of 45 on the same scale [2]. The resulting anabolic-to-androgenic ratio is approximately 8.8 for CDMT vs. 2.0 for methandrostenolone, representing a >4-fold improvement in anabolic–androgenic dissociation. This differential stems primarily from the 4-chloro substitution, which sterically and electronically impairs 5α-reductase conversion in androgenic target tissues without proportionally reducing myotrophic activity in skeletal muscle [1].

anabolic-androgenic ratio Hershberger assay tissue selectivity myotrophic activity androgen receptor

Aromatase Resistance from 4-Chloro Substitution

The 4-chloro substituent on CDMT renders the A-ring electronically and sterically incompatible with aromatase (CYP19A1) catalysis, which requires C-4 hydrogen abstraction during the aromatization sequence [1]. Consequently, CDMT does not undergo biotransformation to estrogenic metabolites. In contrast, methandrostenolone lacks this chloro protection and is efficiently aromatized to 17α-methylestradiol, producing estrogenic effects including water retention, gynecomastia, and feedback suppression of the hypothalamic–pituitary–gonadal axis [2]. This structural difference is absolute: the presence of the 4-chloro group in CDMT is necessary and sufficient to block aromatase activity, a feature absent in all non-4-halogenated 17α-methyl AAS.

aromatase CYP19A1 estrogenic side effects water retention gynecomastia

Elimination Half-Life Versus Methandrostenolone

Following intravenous administration in human volunteers, CDMT exhibits a terminal elimination half-life of 16 hours [1]. This prolonged half-life is attributed to the 4-chloro group inhibiting 17β-hydroxysteroid dehydrogenase-mediated oxidation, combined with extensive enterohepatic recirculation [1]. In comparison, methandrostenolone has a substantially shorter elimination half-life of 3–6 hours [2]. The 3- to 5-fold longer half-life of CDMT translates to reduced dosing frequency (once-daily vs. 3–4 times daily) and more sustained plasma concentrations in experimental settings.

pharmacokinetics half-life dosing frequency metabolic stability enterohepatic recirculation

SHBG Binding and Testosterone Displacement

CDMT demonstrates measurable affinity for sex hormone-binding globulin (SHBG), enabling it to competitively displace endogenous testosterone from plasma protein binding sites [1]. Schumann (1991) reported that following CDMT administration, the plasma level of non-protein-bound (free) testosterone increases due to this competitive displacement at SHBG [1]. This property distinguishes CDMT from methyltestosterone, which shows different SHBG binding kinetics, and from methandrostenolone, where the SHBG interaction is complicated by concurrent aromatization to estrogenic metabolites that independently increase SHBG synthesis [2]. The net effect is that CDMT can elevate free testosterone without requiring aromatase-mediated pathways.

SHBG free testosterone protein binding pharmacokinetic interaction steroid transport

DHCMT M3 Long-Term Metabolite in Anti-Doping

CDMT undergoes metabolic transformation to a unique long-term metabolite, 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one (DHCMT M3), which is detectable in urine for weeks to months after the last administration [1]. This metabolite is structurally distinct from the long-term metabolites of methandrostenolone and methyltestosterone, which undergo different A-ring reduction and D-ring rearrangement pathways [2]. The DHCMT M3 metabolite is now used as a primary target analyte in World Anti-Doping Agency (WADA) accredited laboratories for retrospective detection of CDMT misuse [1]. This unique metabolic signature makes CDMT indispensable as a reference standard in anti-doping analytical method development.

long-term metabolite DHCMT M3 anti-doping LC-MS/MS retrospective detection

Solid-State Polymorphism and Formulation Relevance

CDMT exhibits pronounced solid-state diversity. Turza et al. (2022) reported four distinct solid forms obtained by recrystallization from different solvents: the hemihydrate (C₂₀H₂₇ClO₂·0.5H₂O), an anhydrous form, an acetic acid hydrate (2C₂₀H₂₇ClO₂·C₂H₄O₂·H₂O), and a 2,2,2-trifluoroethanol hemisolvate (C₂₀H₂₇ClO₂·0.5C₂H₃F₃O) [1]. Single-crystal X-ray diffraction revealed that the hemihydrate contains one molecule per asymmetric unit, whereas the other forms contain two molecules per asymmetric unit, resulting in distinct crystal packing and intermolecular interaction energies [1]. This solid-state variability is a consequence of the 4-chloro substituent and the specific hydrogen-bonding network of the 17β-hydroxy group, and is not observed in methandrostenolone, which crystallizes in a single anhydrous form without the chloro-mediated crystal contacts [1].

solid-state chemistry polymorphism X-ray crystallography formulation development reference standard characterization

CDMT Research and Industrial Application Scenarios


Anti-Doping Reference Standard and Metabolite Detection

WADA-accredited laboratories require high-purity CDMT (>98%) as a primary reference standard for calibrating LC-MS/MS and GC-MS/MS instruments used to detect DHCMT long-term metabolites in athlete urine samples. The unique DHCMT M3 metabolite (Section 3, Evidence 5) necessitates CDMT for preparing calibration curves, spiked quality control samples, and retention-time markers. Procurement specifications should include a certificate of analysis verifying chromatographic purity, residual solvent profile, and solid-state form identity per Turza et al. (2022) [1].

Estrogen-Free AR Activation in Anabolic Studies

CDMT is the preferred tool compound for investigating AR-mediated anabolic signaling in skeletal muscle without the confounding estrogenic effects introduced by aromatizable analogs like methandrostenolone (Section 3, Evidence 2). Its non-aromatizable character (4-chloro substitution), combined with the documented anabolic–androgenic dissociation in the Hershberger assay (Section 3, Evidence 1), allows researchers to attribute observed myotrophic outcomes specifically to AR agonism rather than to mixed AR/ER signaling [2].

Extended Half-Life Oral AAS Pharmacokinetic Studies

The 16-hour elimination half-life of CDMT (Schumann 1991; Section 3, Evidence 3) enables once-daily oral dosing protocols that maintain stable plasma concentrations across experimental timepoints. This is particularly advantageous for chronic in vivo studies in rodent models where frequent oral gavage (as required for methandrostenolone with its 3–6 h half-life) would introduce handling stress and dosing variability. Researchers should specify CDMT of known solid-state form to ensure consistent dissolution and bioavailability across batches [1].

Solid-State Characterization for Formulation Development

The four distinct solid forms of CDMT characterized by Turza et al. (2022)—including the hemihydrate, anhydrous, and two solvates—provide a model system for studying how halogen substitution influences steroid crystal packing, intermolecular interactions, and physicochemical stability (Section 3, Evidence 6). Pharmaceutical scientists developing oral steroid formulations can use CDMT solid forms to investigate dissolution rate differences, hygroscopicity, and compatibility with β-cyclodextrin complexation for solubility enhancement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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